molecular formula C20H18ClN3O4 B5666551 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B5666551
M. Wt: 399.8 g/mol
InChI Key: BALRFTBJDYOLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, C22H22ClN3O4, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide in lab experiments is its potential anti-inflammatory and anti-cancer properties. However, limitations include the need for further study to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide. These include further studies to understand its mechanism of action, as well as investigations into its potential use in treating other diseases and conditions. Additionally, research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.

Synthesis Methods

The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with 3,5-dimethoxybenzaldehyde to form the final product.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the areas of cancer and inflammation research. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-19(25)12-24-20(26)8-7-18(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALRFTBJDYOLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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